6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate
Description
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-20-7-6-19-17(20)25-10-13-8-14(21)15(9-23-13)24-16(22)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVNMLWKKODYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Androgen Receptor (AR) . The Androgen Receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The Androgen Receptor is most important in the biology of certain types of cancer, but also plays a role in other diseases such as Kennedy’s disease, male infertility, and others.
Mode of Action
The compound is a bifunctional molecule that has two ends. One end contains a cereblon ligand which binds to the E3 ubiquitin ligase , and the other end contains a moiety which binds to the Androgen Receptor . This arrangement places the Androgen Receptor in proximity to the ubiquitin ligase, leading to the degradation (and inhibition) of the Androgen Receptor.
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . This pathway is responsible for degrading proteins within cells. When the compound binds to the Androgen Receptor and the E3 ubiquitin ligase, it causes the Androgen Receptor to be ubiquitinated and subsequently degraded by the proteasome. This leads to a decrease in Androgen Receptor activity.
Result of Action
The result of the compound’s action is the degradation and inhibition of the Androgen Receptor. This can lead to a decrease in the activity of the Androgen Receptor, which can have various effects depending on the context. For example, in the case of androgen-sensitive cancers, this could potentially slow down the growth of the cancer cells.
Biological Activity
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate is a complex organic molecule that integrates multiple functional groups, including an imidazole moiety, a pyran ring, and a benzoate structure. This unique combination suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 346.37 g/mol. The presence of the imidazole ring contributes to its reactivity, while the pyran and benzoate functionalities enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.37 g/mol |
| CAS Number | 896309-19-6 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This inhibition can disrupt normal biochemical pathways, potentially leading to therapeutic effects.
- Receptor Binding : Interaction with cellular receptors may modulate signal transduction pathways. This could influence various cellular responses, including proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating that this compound may also have potential as an antimicrobial agent.
Biological Activity Studies
Research has demonstrated various biological activities associated with compounds structurally similar to this compound:
Anticancer Activity
Studies on related imidazole-containing compounds have shown promising anticancer effects against various human cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxicity against cervical and bladder cancer cell lines .
Antifungal Properties
The imidazole moiety is known for its antifungal activity, suggesting that this compound may exhibit similar effects against fungal pathogens.
Case Studies and Research Findings
Several case studies highlight the biological relevance of compounds akin to this compound:
- Cytotoxicity Testing : A study evaluated a library of imidazole derivatives for their cytotoxic potency on human cancer cell lines. The most active derivatives showed significant inhibition of cell growth, indicating that modifications to the imidazole structure can enhance therapeutic efficacy .
- Enzyme Interaction Studies : Research focused on the binding affinity of similar compounds to target enzymes involved in metabolic pathways related to cancer and microbial infections. These studies are crucial for understanding how structural changes influence biological activity .
Comparison with Similar Compounds
Examples :
4-((1-methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (32.8% yield, m.p. 176–177°C)
2-(prop-2-yn-1-ylthio)-4-(pyridin-2-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (80.2% yield, m.p. 180–181°C) .
Key Comparisons :
- Shared Features : Sulfur-containing linkers (thioether/propynylthio) and aromatic substituents (e.g., trimethoxyphenyl) are common.
- Divergences: Core Heterocycle: The target compound uses a pyranone ring, while these analogs employ pyrimidine-carbonitrile scaffolds. Substituent Effects: The trimethoxyphenyl group in pyrimidine derivatives enhances π-π stacking interactions, whereas the 4-fluorobenzoate in the target compound may improve membrane penetration.
5-Oxo-imidazole Derivatives
Example : 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones .
Key Comparisons :
- Shared Features : Both classes emphasize imidazole-based frameworks, often modified with sulfur or oxygen substituents.
- Divergences :
- Functional Groups : The target compound’s thioether and fluorobenzoate are absent in these derivatives, which instead feature arylidene and pyrazolone groups.
- Bioactivity : 5-Oxo-imidazoles exhibit antimicrobial activity , whereas the target compound’s fluorinated ester may align with anticancer or anti-inflammatory profiles.
Q & A
Q. What are the key synthetic pathways for preparing 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-fluorobenzoate, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions starting from pyran and imidazole precursors. For example:
- Step 1 : Formation of the pyran-4-one core via cyclization of diketones or esterification of hydroxylated intermediates.
- Step 2 : Introduction of the thioether linker through nucleophilic substitution (e.g., using 1-methyl-1H-imidazole-2-thiol and a bromomethyl intermediate).
- Step 3 : Esterification with 4-fluorobenzoic acid using coupling agents like DCC or EDCl .
Characterization : Intermediates are verified via ¹H/¹³C NMR (to confirm regiochemistry and functional groups) and HPLC (for purity >95%). Mass spectrometry (HRMS) confirms molecular weight .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR or IR data often arise from regioisomerism or dynamic conformational changes. For example:
- Regioisomerism : Use NOESY/ROESY to differentiate substituent positions on the pyran or imidazole rings.
- Dynamic effects : Variable-temperature NMR can identify tautomeric equilibria (e.g., keto-enol tautomerism in the pyran-4-one system) .
Cross-validation with X-ray crystallography (using SHELX programs ) provides definitive structural assignments.
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays (e.g., xanthine oxidase inhibition, as in imidazole derivatives ).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How does halogen substitution (e.g., fluorine vs. chlorine) on the benzoate moiety influence bioactivity?
Comparative studies on analogs (e.g., 4-chloro vs. 4-fluoro derivatives) reveal:
- Fluorine : Enhances metabolic stability and membrane permeability due to electronegativity and small size.
- Chlorine/Bromine : Increase steric bulk, potentially improving target binding but reducing solubility .
Methodology : - Synthesize analogs via parallel esterification.
- Compare pharmacokinetic properties (e.g., logP, solubility) and bioactivity in enzyme inhibition assays .
Q. What strategies optimize yield in the thioether linkage formation step?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of the thiol group.
- Catalysis : Use mild bases (e.g., K₂CO₃) to deprotonate the thiol without hydrolyzing sensitive esters.
- Temperature control : 50–60°C balances reaction rate and side-product minimization .
Troubleshooting : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) and purify via flash chromatography if by-products arise.
Q. How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies?
- Hydrogen bonding : Identify key interactions (e.g., between the pyran carbonyl and target proteins) using SHELXL-refined X-ray structures.
- Conformational analysis : Compare torsion angles of the thioether linker to correlate flexibility with activity .
- Electrostatic potential maps : Highlight regions for rational derivatization (e.g., fluorobenzoyl group’s role in π-π stacking) .
Q. What computational methods predict binding modes of this compound with biological targets?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450).
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR : Train models on analogs’ bioactivity data to prioritize synthetic targets .
Contradiction Analysis
Q. Conflicting reports on solubility: How to address discrepancies in DMSO vs. aqueous buffer solubility?
- Issue : Solubility in DMSO ≠ physiological buffers (e.g., PBS).
- Resolution :
- Measure equilibrium solubility via shake-flask method (UV-Vis quantification).
- Use co-solvents (e.g., cyclodextrins) for in vitro assays to mimic bio-relevant conditions .
Q. Discrepancies in antimicrobial activity between analogs: Structural or methodological?
- Structural factors : Minor changes (e.g., methyl vs. propyl groups on imidazole) alter membrane penetration.
- Methodological factors : Standardize inoculum size (0.5 McFarland) and incubation time (18–24 hrs) across labs .
Methodological Best Practices
Q. How to validate purity and identity in multi-step syntheses?
Q. What analytical techniques resolve overlapping signals in NMR spectra?
- 2D NMR : HSQC/HMBC correlations differentiate adjacent protons (e.g., pyran vs. imidazole protons).
- Deuterated solvents : Use DMSO-d₆ for compounds with low solubility in CDCl₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
